

# Application Notes and Protocols for Orchid Propagation Using IBA and 6-BA

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## Compound of Interest

Compound Name: IBA-6

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These application notes provide a comprehensive guide to utilizing Indole-3-butyric acid (IBA) and 6-Benzylaminopurine (6-BA) for the successful in vitro propagation of orchids. The protocols outlined below are designed for reproducibility and can be adapted for various orchid species.

## Introduction

Orchid propagation through tissue culture is a vital technique for mass production, conservation of endangered species, and generating disease-free plant material.[1][2] The manipulation of plant growth regulators, specifically auxins and cytokinins, is fundamental to directing the developmental pathway of orchid tissues in vitro.[3][4] Indole-3-butyric acid (IBA), a synthetic auxin, is primarily involved in stimulating root formation.[5][6] 6-Benzylaminopurine (6-BA), a synthetic cytokinin, is instrumental in promoting cell division and shoot proliferation.[5][6] The precise balance and concentration of these two hormones are critical for achieving desired outcomes in different stages of orchid micropropagation, from seed germination and protocorm development to shoot multiplication and rooting.[5][7]

## Data Summary: Efficacy of IBA and 6-BA in Orchid Propagation

The following tables summarize quantitative data from various studies on the effects of IBA and 6-BA on different stages of orchid propagation.

Table 1: Effect of IBA and 6-BA on Orchid Seed Germination and Protocorm Development

Orchid Species	Plant Growth Regulator(s) & Concentration (mg/L)	Key Findings	Reference
Chloraea crispa	0.1 mg/L 6-BA	Highest rate of embryonic germination.	[8]
Orchis catasetum	0.5 mg/L 6-BA + 0.5 mg/L NAA	Maximum protocorm-like bodies (PLBs) regeneration (20.40 per plantlet).	[9]
Chinese Orchids	0.1 mg/L NAA + 0.01 ml/L 6-BA	Promoted rapid seed germination.	[10]

Table 2: Effect of IBA and 6-BA on Orchid Shoot Proliferation

Orchid Species	Plant Growth Regulator(s) & Concentration (mg/L)	Key Findings	Reference
Bulbophyllum odoratissimum	4.0 mg/L 6-BA + 0.5 mg/L IBA	Highest shoot number (5.31 per explant) and shoot length (3.04 cm).	[1]
Dendrobium nobile	2.0 mg/L 6-BA	Maximum number of shoots (4.33 per explant).	[11]
Vanda coerulea	1.2 mg/L Kinetin + 0.6 mg/L IBA	Highest shoot multiplication (5.62).	[12]
Dendrobium hybrid	1.0 mg/L 6-BA + 1.0 mg/L IBA	Maximum weight of PLBs (5.123 g) and maximum number of leaves (3.490).	[13]

Table 3: Effect of IBA on Orchid Rooting

Orchid Species	Plant Growth Regulator(s) & Concentration (mg/L)	Key Findings	Reference
Dendrobium nobile	2.0 mg/L IBA	Highest rooting percentage (97.5%), number of roots (4.70), and root length (3.47 cm).	[11]
Bulbophyllum auricomum	0.75 mg/L IBA	Best rooting results.	[1]
Dendrobium orchid	1.0 mg/L IBA	Shortest time to root initiation (10.8 days).	[14]
Dendrobium hybrid	1.0 mg/L IAA + 1.0 mg/L IBA	Maximum number of roots per plantlet (6.300).	[13]

## Experimental Protocols

These protocols provide a step-by-step guide for the in vitro propagation of orchids using IBA and 6-BA. All procedures should be conducted in a laminar flow hood under sterile conditions.

### Protocol 1: Aseptic Seed Germination and Protocorm Formation

This protocol focuses on the initial stage of orchid propagation from seeds.

#### 1. Media Preparation:

- Prepare Murashige and Skoog (MS) basal medium or a specialized orchid germination medium (e.g., Knudson C).
- Supplement the medium with 6-BA at a concentration of 0.1 - 0.5 mg/L. The optimal concentration may vary depending on the orchid species.

- Adjust the pH of the medium to 5.8 before adding a gelling agent (e.g., 8 g/L agar).[13]
- Autoclave the medium at 121°C for 20 minutes.[15]

## 2. Seed Sterilization:

- Place orchid seeds in a sterile container.
- Immerse the seeds in a 1% sodium hypochlorite solution with a few drops of Tween-20 for 10-15 minutes, agitating gently.
- Decant the sterilizing solution and rinse the seeds 3-4 times with sterile distilled water.

## 3. Inoculation:

- Disperse the sterilized seeds onto the surface of the prepared germination medium in sterile culture vessels (e.g., petri dishes or flasks).
- Seal the culture vessels with parafilm or another suitable sterile closure.

## 4. Incubation:

- Incubate the cultures in the dark at  $25 \pm 2^\circ\text{C}$  for the initial germination phase.
- Once protocorms (small, globular structures) develop, transfer the cultures to a 16-hour photoperiod with a light intensity of approximately 2000 lux.

# Protocol 2: Shoot Proliferation from Protocorms or Shoot Tips

This protocol is designed to multiply the number of shoots from developed protocorms or excised shoot tips.

## 1. Media Preparation:

- Prepare MS basal medium.

- Supplement the medium with a combination of 6-BA and IBA. A common starting point is a higher cytokinin to auxin ratio, for example, 1.0 - 4.0 mg/L 6-BA and 0.5 mg/L IBA.[1]
- Adjust the pH to 5.8 and add a gelling agent.
- Autoclave the medium.

## 2. Explant Preparation and Inoculation:

- Aseptically transfer well-developed protocorms or excised shoot tips (approximately 1 cm in length) to the proliferation medium.
- Ensure good contact between the explant and the medium.

## 3. Incubation and Subculture:

- Incubate the cultures under a 16-hour photoperiod at  $25 \pm 2^{\circ}\text{C}$ .
- Subculture the proliferating shoot clumps to fresh medium every 4-6 weeks to maintain vigorous growth.

# Protocol 3: In Vitro Rooting of Shoots

This protocol aims to induce root formation from the multiplied shoots to develop complete plantlets.

## 1. Media Preparation:

- Prepare a half-strength or full-strength MS basal medium.
- Supplement the medium with IBA at a concentration of 0.5 - 2.0 mg/L.[11][14] 6-BA is typically omitted or used at a very low concentration at this stage as it can inhibit rooting.
- Adjust the pH to 5.8 and add a gelling agent.
- Autoclave the medium.

## 2. Inoculation:

- Aseptically separate individual shoots (at least 2-3 cm in height with a few leaves) from the proliferation clumps.
- Transfer the individual shoots to the rooting medium.

### 3. Incubation:

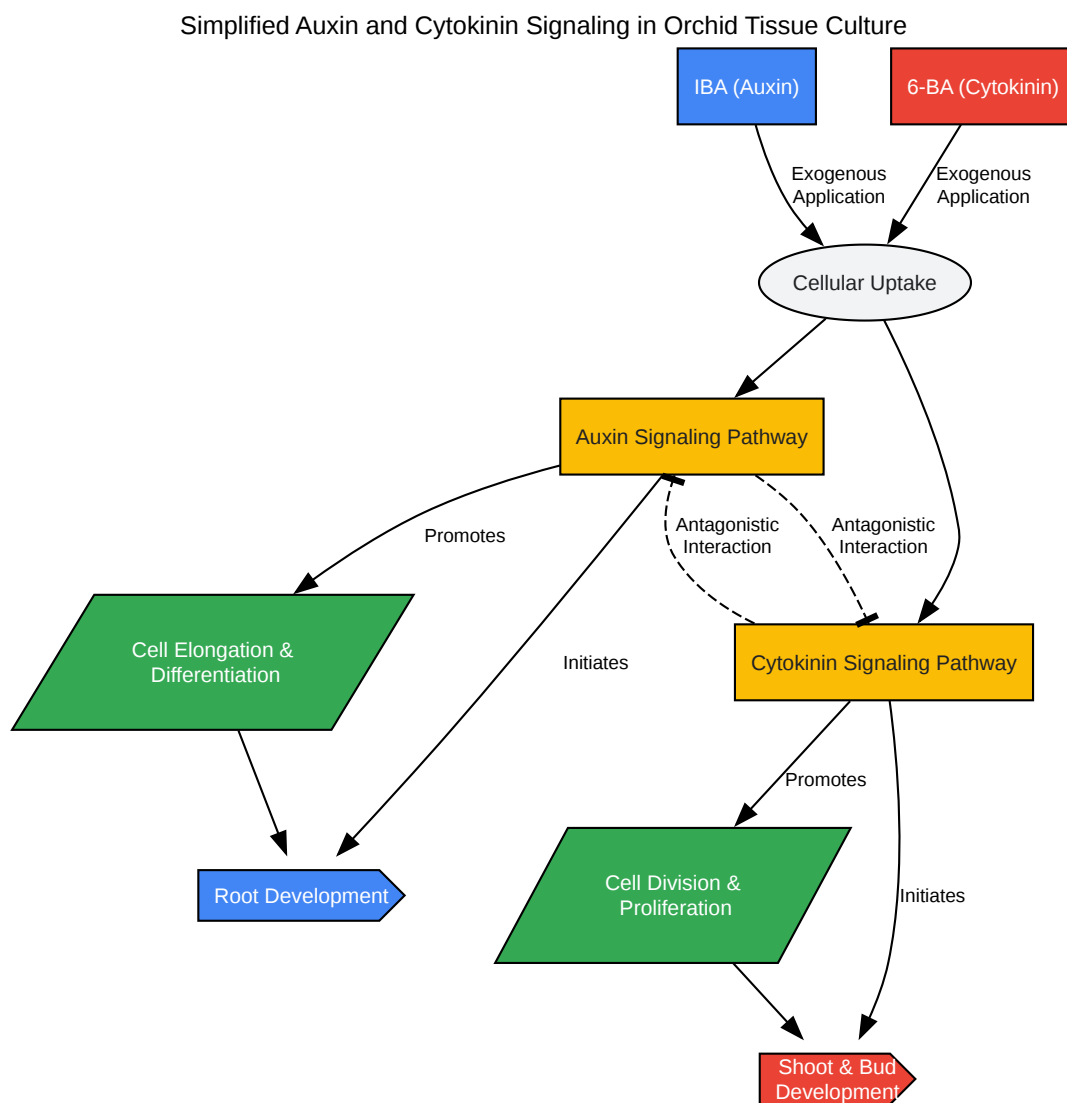
- Incubate the cultures under the same light and temperature conditions as for shoot proliferation.
- Roots should start to appear within 4-8 weeks.

### 4. Acclimatization:

- Once plantlets have a well-developed root system, they can be carefully removed from the culture vessel.
- Wash the agar from the roots gently with sterile water.
- Plant the plantlets in a sterile, well-draining potting mix (e.g., a mixture of fine bark, perlite, and charcoal).
- Maintain high humidity during the initial acclimatization period by covering the pots with a transparent lid or placing them in a humidity chamber. Gradually reduce the humidity over several weeks to acclimate the plantlets to the external environment.

## Visualizations

### Signaling Pathway

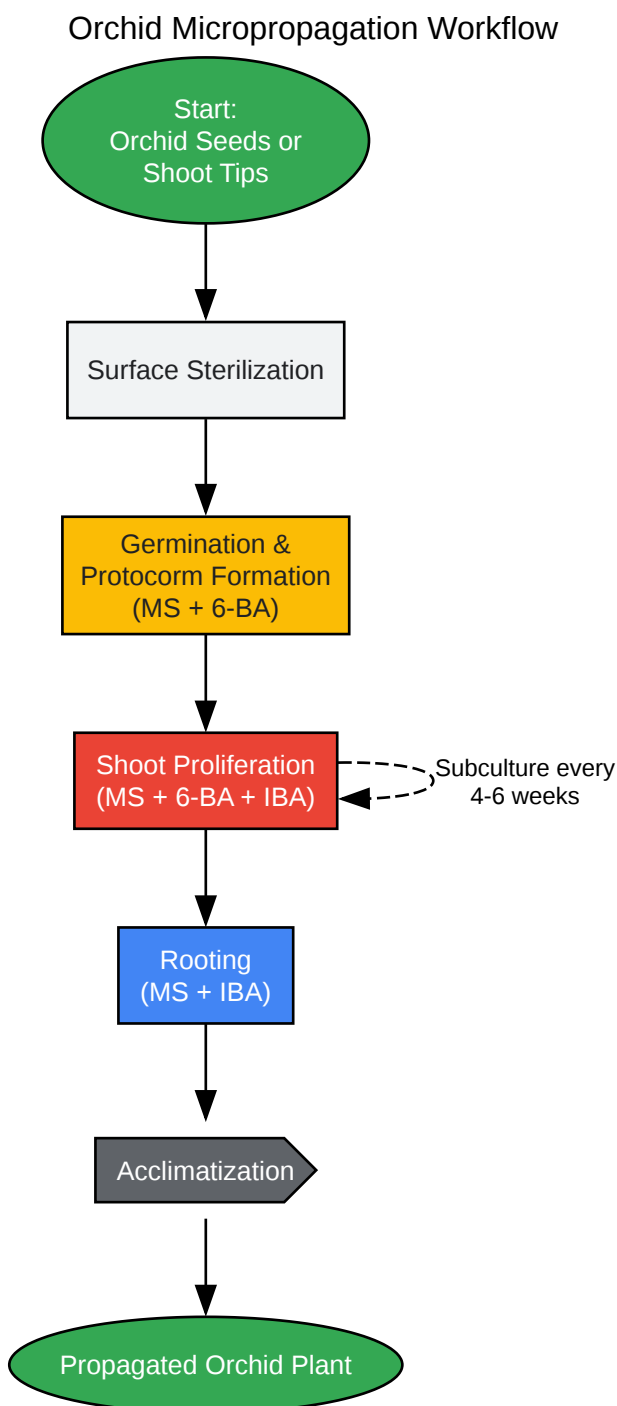


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Caption: Simplified signaling of IBA and 6-BA in orchid tissue culture.



## Experimental Workflow



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Caption: Step-by-step workflow for in vitro orchid propagation.

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